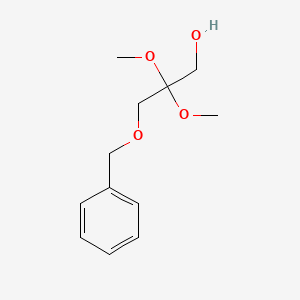
3-Benzyloxy-2,2-dimethoxy-propan-1-ol
概要
説明
“3-Benzyloxy-2,2-dimethoxy-propan-1-ol” is a chemical compound with the molecular formula C12H18O2 . It has a molecular weight of 194.27 . The IUPAC name for this compound is 3-benzyloxy-2,2-dimethyl-propan-1-ol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group (C6H5CH2-) attached to an oxygen atom, which is further connected to a 2,2-dimethoxy-propan-1-ol group .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .科学的研究の応用
Synthesis and Catalysis
- 3-Benzyloxy-2,2-dimethoxy-propan-1-ol is synthesized from 5,5-dimethyl-2-phenyl-[1,3]dioxane using copper catalysts, showcasing its relevance in chemical synthesis processes (Paczkowski & Hölderich, 1997).
Chemical Structure and Reaction Studies
- The compound's derivatives, such as fluorohydroxyacetone dimethyl ketal, are studied for their synthesis and effects in mice, contributing to our understanding of structure-activity relationships in chemical compounds (Pero, Babiarz-Tracy, & Fondy, 1977).
- Investigations into the diastereoselectivity of titanium and magnesium naphtholates demonstrate the compound's significance in stereochemical reactions (Giles, Joll, Sargent, & Tilbrook, 1999).
Spectroelectrochemical Properties
- The compound's derivatives are used in studies exploring the spectroelectrochemical properties of peripherally substituted phthalocyanines, indicating its potential in electrochemical applications (Aktaş Kamiloğlu et al., 2018).
Lignin Model Compound Studies
- It is used as a model compound in the study of lignin degradation mechanisms, crucial for understanding biochemical processes and potential applications in bioenergy (Kawai, Umezawa, & Higuchi, 1988).
Safety and Hazards
作用機序
Target of action
The compound is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of action
As a PROTAC linker, “3-Benzyloxy-2,2-dimethoxy-propan-1-ol” likely interacts with its targets by linking them to an E3 ubiquitin ligase, marking them for degradation .
Biochemical pathways
The compound likely affects the ubiquitin-proteasome system, a pathway responsible for protein degradation .
Result of action
The primary result of the compound’s action would be the degradation of its target proteins .
生化学分析
Biochemical Properties
3-Benzyloxy-2,2-dimethoxy-propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a precursor to antiviral intermediates, indicating its potential role in inhibiting viral replication . The nature of these interactions often involves the formation of stable complexes with enzymes, thereby modulating their activity and influencing biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been noted to cause irritation to the eyes, respiratory system, and skin, suggesting its potential impact on cellular integrity and function . Additionally, its role in modulating gene expression and cellular metabolism highlights its importance in cellular biochemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes suggests a mechanism of action that involves enzyme inhibition or activation, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can also have significant biochemical impacts . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiviral activity. At higher doses, it can cause toxic or adverse effects, including skin irritation, serious eye irritation, and respiratory irritation . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a precursor to antiviral intermediates suggests its involvement in metabolic pathways related to viral inhibition . These interactions are crucial for understanding its overall biochemical impact.
特性
IUPAC Name |
2,2-dimethoxy-3-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-14-12(9-13,15-2)10-16-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKXZZALXOIJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)(COCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653446 | |
| Record name | 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40166-30-1 | |
| Record name | 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid](/img/structure/B1438541.png)



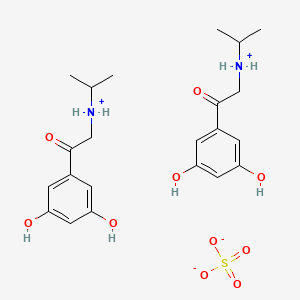

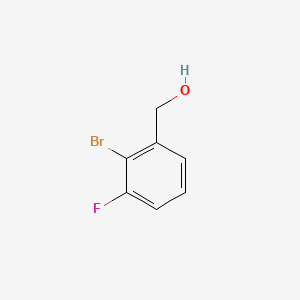
![4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B1438555.png)
acetate](/img/structure/B1438556.png)
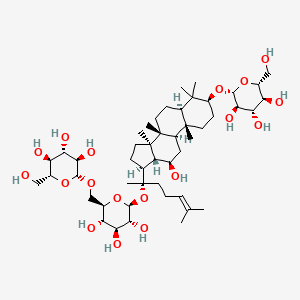
![1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride](/img/structure/B1438558.png)
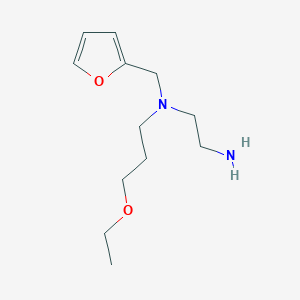
![7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one](/img/structure/B1438562.png)

